3-Fluoro-5-(3-methoxyphenyl)phenol
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Overview
Description
3-Fluoro-5-(3-methoxyphenyl)phenol is an aromatic compound that features a fluorine atom and a methoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(3-methoxyphenyl)phenol typically involves a multi-step process. One common method includes the reaction of 3-fluoro-5-chlorobenzonitrile with 3-methoxyphenol in the presence of a base such as potassium carbonate in N-methyl-2-pyrrolidone (NMP). This is followed by demethylation using boron tribromide in dichloromethane (DCM) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(3-methoxyphenyl)phenol can undergo various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Electrophilic Aromatic Substitution: The phenol ring can undergo reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to cyclohexanols.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted phenols.
Electrophilic Aromatic Substitution: Nitro, sulfo, or halogenated phenols.
Oxidation: Quinones.
Reduction: Cyclohexanols.
Scientific Research Applications
3-Fluoro-5-(3-methoxyphenyl)phenol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, or anti-microbial properties.
Materials Science: It can be used in the development of polymers and resins with specific properties, such as increased thermal stability and flame resistance.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(3-methoxyphenyl)phenol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or activating their function. The fluorine atom and methoxy group can influence the compound’s binding affinity and specificity to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-chlorophenol
- 3-Fluoro-5-methoxyphenol
- 3-Fluoro-5-hydroxyphenylphenol
Uniqueness
3-Fluoro-5-(3-methoxyphenyl)phenol is unique due to the presence of both a fluorine atom and a methoxy group on the phenol ring. This combination of substituents can significantly influence the compound’s reactivity, binding properties, and overall stability compared to similar compounds.
Properties
IUPAC Name |
3-fluoro-5-(3-methoxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMZUQBTNVBOQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684155 |
Source
|
Record name | 5-Fluoro-3'-methoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261959-65-2 |
Source
|
Record name | 5-Fluoro-3'-methoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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